molecular formula C13H14N2 B1498762 2-Aminophenyl-3-methylphenylamine CAS No. 220496-01-5

2-Aminophenyl-3-methylphenylamine

Cat. No.: B1498762
CAS No.: 220496-01-5
M. Wt: 198.26 g/mol
InChI Key: MKWLGVQXOJRYGU-UHFFFAOYSA-N
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Description

2-Aminophenyl-3-methylphenylamine (molecular formula: C₁₃H₁₄N₂, molecular weight: 198.27 g/mol) is an aromatic amine featuring two substituted phenyl rings. One phenyl ring contains an amino (-NH₂) group at the ortho position (position 2), while the adjacent phenyl ring has a methyl (-CH₃) substituent at the meta position (position 3) . According to the Certificate of Analysis from RAMIDUS AB, the compound appears as a brown solid with a purity of 98% (confirmed via NMR spectroscopy) and is utilized in specialized chemical synthesis or materials research . Its structural uniqueness lies in the juxtaposition of electron-donating (-NH₂) and moderately electron-donating (-CH₃) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name

2-N-(3-methylphenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWLGVQXOJRYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654211
Record name N~1~-(3-Methylphenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220496-01-5
Record name N~1~-(3-Methylphenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminophenyl-3-methylphenylamine can be synthesized through several synthetic routes. One common method involves the nitration of 3-methylbenzene to produce 3-methylnitrobenzene, followed by reduction to form 3-methylaniline. Subsequent diazotization and phenylation reactions yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Aminophenyl-3-methylphenylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can substitute hydrogen atoms on the aromatic ring.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.

Scientific Research Applications

2-Aminophenyl-3-methylphenylamine has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Aminophenyl-3-methylphenylamine is similar to other aniline derivatives, such as 2-aminotoluene and 3-aminophenol. its unique structural features, such as the meta-substituted methyl group, distinguish it from these compounds. The presence of the methyl group can influence the compound's reactivity and biological activity, making it distinct in its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on general chemical principles and analogous compounds:

Table 1: Key Properties of 2-Aminophenyl-3-Methylphenylamine and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound C₁₃H₁₄N₂ 198.27 Not reported Moderate in organic solvents Specialty synthesis, ligands
3-Methylaniline (Toluidine) C₇H₉N 107.15 -30 to -15 High in ethanol, ether Dyes, pharmaceuticals
2-Aminobiphenyl C₁₂H₁₁N 169.22 45–48 Low in water Corrosion inhibitors, polymers
2,3-Diaminotoluene C₇H₁₀N₂ 122.17 99–101 Soluble in hot water Epoxy resins, chelating agents

Key Differences and Research Findings

Reactivity: The -NH₂ group in this compound enhances nucleophilicity, making it more reactive in coupling reactions compared to 3-methylaniline, which lacks a second aromatic ring. However, steric hindrance from the -CH₃ group reduces its reactivity relative to 2-aminobiphenyl .

Physical Properties: The compound’s higher molecular weight (198.27 vs. 169.22 for 2-aminobiphenyl) contributes to lower solubility in polar solvents. Its brown solid state contrasts with 3-methylaniline’s liquid form, reflecting differences in intermolecular hydrogen bonding and π-π stacking.

Applications: Unlike 3-methylaniline (used in dyes) or 2,3-diaminotoluene (epoxy resins), this compound’s niche applications likely involve coordination chemistry or polymer precursors, though specific industrial uses remain underexplored in the provided literature.

Biological Activity

2-Aminophenyl-3-methylphenylamine, with the molecular formula C13H14N2 and a molecular weight of 198.2637 g/mol, is an organic compound notable for its potential biological activities. This compound features an amino group attached to a phenyl ring, which is further substituted with a methyl group at the meta position. Its structural characteristics suggest various applications in both chemical synthesis and biological research.

The compound's reactivity is influenced by its functional groups, particularly the amino group, which can participate in various biochemical reactions. It has been shown to interact with critical enzymes such as cytochrome P450 , facilitating oxidation processes essential for metabolic pathways. The binding of this compound to the active site of cytochrome P450 results in a complex formation that enhances oxidation reactions, thereby affecting the metabolism of other substrates.

Biochemical Pathways

This compound is involved in both phase I and phase II metabolic reactions. In phase I, it undergoes oxidation and reduction mediated by cytochrome P450 enzymes, while phase II involves conjugation reactions that enhance solubility and facilitate excretion.

Cellular Effects

Research indicates that this compound significantly influences cellular processes:

  • Cell Signaling : It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating gene expression and cellular metabolism.
  • Enzyme Interaction : Similar compounds have demonstrated inhibitory effects on enzymes like cathepsin B , suggesting potential applications in therapeutic contexts.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

  • Low Doses : Minimal impact on cellular functions.
  • High Doses : Significant alterations in cell signaling and metabolic pathways have been observed, indicating a dose-dependent response.

Stability and Temporal Effects

The stability of this compound is critical for its efficacy. Laboratory studies show that the compound can degrade under certain conditions, leading to diminished biological activity over time. This temporal aspect must be considered when designing experiments or therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Schicho et al. (2023)Urinary BiomarkersIdentified significant metabolic changes linked to inflammatory conditions; parallels drawn to enzyme interactions .
Cracowski et al. (2023)MetabolomicsFound correlations between enzyme activity and disease states, highlighting the importance of similar compounds in therapeutic contexts .
Dawiskiba et al. (2023)Metabolite AnalysisInvestigated metabolic profiles affected by drugs; provided context for understanding enzyme interactions with compounds like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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